molecular formula C12H12N2O4 B4551349 N~1~-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE

N~1~-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B4551349
M. Wt: 248.23 g/mol
InChI Key: AMLFBHHJOFPDSF-UHFFFAOYSA-N
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Description

N~1~-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Scientific Research Applications

N~1~-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with hydroxylamine to form the isoxazole ring. This is followed by the formation of the amide bond with an appropriate amine. One common method involves the use of base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N1-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N1-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), similar to the mechanism of action of sulfamethoxazole .

Comparison with Similar Compounds

Uniqueness: N1-(3-ISOXAZOLYL)-3,5-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern and the presence of both isoxazole and dimethoxybenzamide moieties. This combination imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3,5-dimethoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-9-5-8(6-10(7-9)17-2)12(15)13-11-3-4-18-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLFBHHJOFPDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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